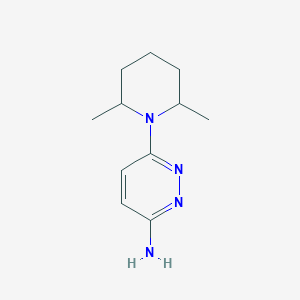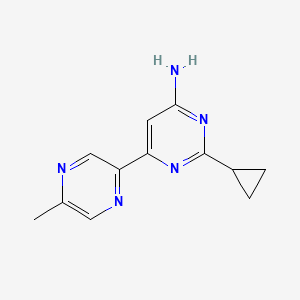
2-Cyclopropyl-6-(5-methylpyrazin-2-yl)pyrimidin-4-amine
Vue d'ensemble
Description
Applications De Recherche Scientifique
Structure-Activity Relationship Studies
Researchers have explored the structure-activity relationships (SAR) of analogs containing the pyrimidin-4-amine moiety. For instance, Altenbach et al. (2008) conducted SAR studies on a series of 2-aminopyrimidines as ligands for the histamine H4 receptor, optimizing the compound's potency and evaluating its anti-inflammatory and antinociceptive activities in animal models. This research underscores the utility of pyrimidine derivatives in developing treatments for inflammation and pain, highlighting the compound's relevance in drug discovery efforts (Altenbach et al., 2008).
Heterocyclic Chemistry Applications
In the realm of heterocyclic chemistry, Lipson et al. (2006) explored cyclocondensation reactions involving 5-methylpyrazol-3-amine, leading to the synthesis of various pyrazolo[1,5-a]-pyrimidin-5(4H)-ones. Such studies demonstrate the versatility of pyrimidine and pyrazine derivatives in constructing complex heterocyclic systems, which are crucial in the development of new therapeutic agents (Lipson et al., 2006).
Anticancer and Anti-inflammatory Applications
Novel pyrazolopyrimidine derivatives have been synthesized and evaluated for their anticancer and anti-inflammatory properties. Rahmouni et al. (2016) synthesized a series of pyrazolo[3,4-d]pyrimidin-4(5H)-ones and assessed their cytotoxic effects on HCT-116 and MCF-7 cancer cell lines, as well as their 5-lipoxygenase inhibition capabilities. Such research indicates the potential of pyrimidine derivatives in cancer therapy and as anti-inflammatory agents (Rahmouni et al., 2016).
Antitumor and Antimicrobial Activities
The synthesis of enaminones and their utility in creating substituted pyrazoles with antitumor and antimicrobial activities have been reported. Riyadh (2011) described the synthesis of N-arylpyrazole-containing enaminones, leading to bipyrazoles and pyrazolylisoxazoles with potential antitumor and antimicrobial effects. This research exemplifies the application of pyrimidine analogs in addressing various health concerns, including cancer and microbial infections (Riyadh, 2011).
Propriétés
IUPAC Name |
2-cyclopropyl-6-(5-methylpyrazin-2-yl)pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N5/c1-7-5-15-10(6-14-7)9-4-11(13)17-12(16-9)8-2-3-8/h4-6,8H,2-3H2,1H3,(H2,13,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYQWYULTMVNZTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=N1)C2=CC(=NC(=N2)C3CC3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclopropyl-6-(5-methylpyrazin-2-yl)pyrimidin-4-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



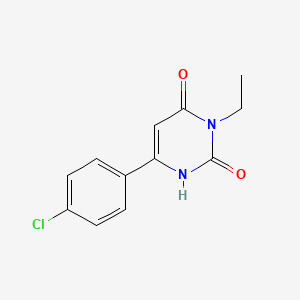
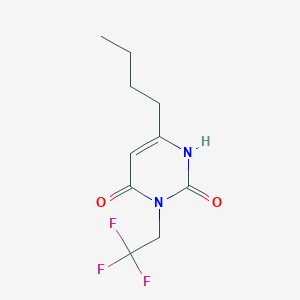

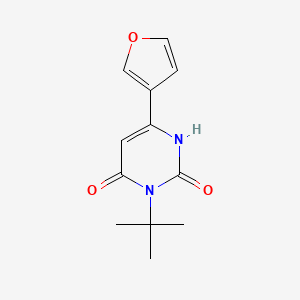
![2-benzyl-4-Chloro-2H-pyrazolo[4,3-c]pyridine](/img/structure/B1484081.png)
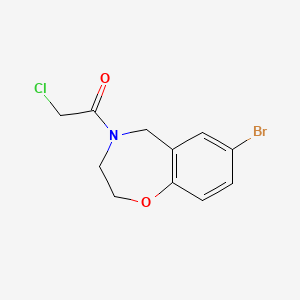
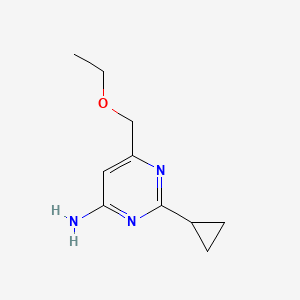
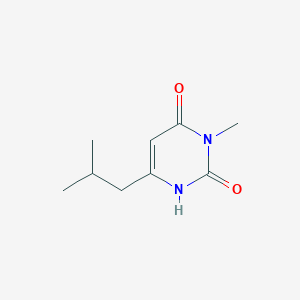
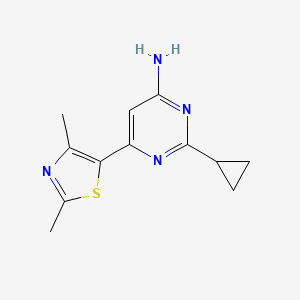
![4-Chloro-3-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one](/img/structure/B1484091.png)
![(3R,4R)-4-[cyclobutyl(methyl)amino]pyrrolidin-3-ol](/img/structure/B1484093.png)
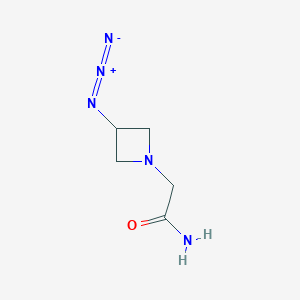
![6-[4-(2-Methoxyethyl)piperazin-1-yl]pyridazin-3-amine](/img/structure/B1484096.png)
